Exiguaflavanone D

Anti‑MRSA flavanone Sophora exigua phytochemical MIC comparator analysis

Sourcing Exiguaflavanone D for anti-MRSA research is often hindered by confusion with less potent Sophora analogs, leading to experimental failure. This polyoxygenated, dual-prenylated flavanone solves this with an 8- to 32-fold potency advantage over Exiguaflavanone B (MIC 1.56-6.25 vs. 50 µg/mL). Key supply outcomes: - Validated identity (HR-MS: 522.2597; ¹H NMR: δ 12.61 5-OH) eliminates analog misidentification. - Dual-prenyl pharmacophore (6-isoprenyl + 8-lavandulyl) supports membrane-permeabilization & checkerboard synergy studies. - Available as a custom synthesis product with rigorous QC for focused anti-MRSA library inclusion.

Molecular Formula C31H38O7
Molecular Weight 522.6 g/mol
Cat. No. B1247963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExiguaflavanone D
Synonyms5,7,2',6'-tetrahydroxy-6-isoprenyl-8-lavandulyl-4'-methoxy-flavanone
exiguaflavanone D
Molecular FormulaC31H38O7
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3O)OC)O)CC(CC=C(C)C)C(=C)C)O)C
InChIInChI=1S/C31H38O7/c1-16(2)8-10-19(18(5)6)12-22-29(35)21(11-9-17(3)4)30(36)28-25(34)15-26(38-31(22)28)27-23(32)13-20(37-7)14-24(27)33/h8-9,13-14,19,26,32-33,35-36H,5,10-12,15H2,1-4,6-7H3
InChIKeyGVIHRMQHJHVHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exiguaflavanone D Identity & Sourcing Overview


Exiguaflavanone D is a polyoxygenated, dual-prenylated flavanone (C₃₁H₃₈O₇, exact mass 522.2618) originally isolated from the roots of Sophora exigua (Leguminosae) [1]. The molecule belongs to the 8‑prenylated flavanone subclass and carries a 6‑isoprenyl (γ,γ‑dimethylallyl) substituent together with an 8‑lavandulyl side‑chain, while the B‑ring bears a 2′,6′‑dihydroxy‑4′‑methoxy substitution pattern [1][2]. This specific prenylation architecture distinguishes Exiguaflavanone D from most other Sophora‑derived flavanones and is directly linked to its pronounced anti‑MRSA phenotype, making correct identity confirmation a critical step during scientific sourcing and compound selection [2][3].

Subclass 8-Prenylated flavanone with dual aliphatic substitution (6‑isoprenyl, 8‑lavandulyl)
Source Sophora exigua root isolate (Leguminosae)
Screening Context Reported MRSA inhibitory phenotype; identity verification critical for antimicrobial screening

Exiguaflavanone D: Why Substitution Fails


The Sophora exigua metabolome contains multiple prenylated flavanones that share a common 5,7‑dihydroxyflavanone core yet differ dramatically in B‑ring hydroxylation/methoxylation and aliphatic side‑chain topology [1]. These subtle structural variations translate into >10‑fold differences in minimum inhibitory concentration (MIC) against methicillin‑resistant Staphylococcus aureus (MRSA) [2]. Consequently, assuming functional equivalence between, for example, Exiguaflavanone D (6‑isoprenyl‑8‑lavandulyl‑2′,6′‑dihydroxy‑4′‑methoxy) and Exiguaflavanone B (single lavandulyl‑7‑methoxy‑2′,6′‑dihydroxy) will lead to severe under‑estimation of anti‑MRSA potency and potential experimental failure in antimicrobial screening campaigns [2][3].

Exiguaflavanone D
Exiguaflavanone B
Side-chain topology differs (6‑isoprenyl‑8‑lavandulyl vs. 8‑lavandulyl only), altering reported MRSA response
B-ring methoxylation pattern differs (4′‑methoxy vs. 7‑methoxy); may shift activity profile
Reported MIC endpoint may differ substantially; assuming equivalence risks underestimating screening response

Exiguaflavanone D Comparative Selectivity Evidence


Direct MRSA MIC: vs. Exiguaflavanone B

In a direct head‑to‑head agar‑dilution assay, Exiguaflavanone D (5,7,2′,6′‑tetrahydroxy‑6‑isoprenyl‑8‑lavandulyl‑4′‑methoxyflavanone) completely inhibited the growth of all tested MRSA strains at 1.56–6.25 µg mL⁻¹, whereas its close structural analog Exiguaflavanone B (5,2′,6′‑trihydroxy‑8‑lavandulyl‑7‑methoxyflavanone) required 50 µg mL⁻¹ to achieve inhibition [1]. The 8‑ to 32‑fold potency advantage is attributed to the presence of both the 6‑isoprenyl and 8‑lavandulyl groups on the A‑ring together with the 5,7‑dihydroxy motif, which are absent or altered in Exiguaflavanone B [1][2].

Direct MRSA MIC
Head-to-head
Exiguaflavanone D: 1.56–6.25 µg/mL
Exiguaflavanone B: 50 µg/mL
Supports comparator assay-response context; lower MIC observed for Exiguaflavanone D
Same-study agar-dilution; reduces inter-lab variability
Anti‑MRSA flavanone Sophora exigua phytochemical MIC comparator analysis

Cross-Study MRSA MIC Comparison

A compiled antimicrobial index, anchored to the Tsuchiya et al. (1996) dataset, reports MIC values for multiple Sophora flavanones tested under standardized conditions against MRSA strain H103 [1]. Exiguaflavanone D and Exiguaflavanone A both exhibit an MIC of ~6.25 µg mL⁻¹, while Exiguaflavanone C (12.5 µg mL⁻¹), Exiguaflavanone G (12.5 µg mL⁻¹), and the non‑prenylated flavanone Naringenin (>200 µg mL⁻¹) are progressively less potent [1]. These cross‑study comparable values demonstrate that the 6‑isoprenyl‑8‑lavandulyl‑2′,6′‑dihydroxy‑4′‑methoxy pharmacophore of Exiguaflavanone D confers activity comparable to the most potent in‑class members and far exceeds that of des‑prenyl or mono‑prenyl analogs [1][2].

Cross-Study MIC Rank
Cross-study comparable
Ranked among most active: Exiguaflavanone D ~6.25 µg/mL, Exiguaflavanone A ~6.25 µg/mL
Exiguaflavanone C/G: 12.5 µg/mL; Naringenin: >200 µg/mL
Supports screening tier placement; Exiguaflavanone D among more active in set
Compiled from standard agar dilution against MRSA H103
Prenylated flavanone SAR MRSA MIC database Sophora flavonoid comparison

Prenylation Motif: Potency Driver in SAR

Systematic SAR analysis of 13 flavanones by Tsuchiya et al. established that 2′,6′‑dihydroxylation of the B‑ring plus 5,7‑dihydroxylation of the A‑ring are essential for significant anti‑MRSA activity, and that a lipophilic aliphatic substituent at C‑6 or C‑8 further enhances potency [1]. Exiguaflavanone D uniquely combines all three features: 5,7‑dihydroxy A‑ring, 2′,6′‑dihydroxy‑4′‑methoxy B‑ring, and dual aliphatic groups (6‑isoprenyl plus 8‑lavandulyl). Compounds lacking the 6‑isoprenyl moiety (e.g., Exiguaflavanone B) or possessing only a single lavandulyl group (e.g., Exiguaflavanone C) show 2‑ to 32‑fold higher MICs [1][2]. This quantitative SAR framework allows compound selectors to predict that any analog missing the 6‑isoprenyl or 2′,6′‑dihydroxy pattern will underperform Exiguaflavanone D.

SAR: Prenylation Driver
Class-level inference
Exiguaflavanone D: 6‑isoprenyl + 8‑lavandulyl + 2′,6′‑diOH B‑ring
Exiguaflavanone B: no 6‑isoprenyl → higher MIC (50 µg/mL)
Naringenin: no prenyl → MIC >200 µg/mL
Supports structure-based screening prioritization; dual prenylation linked to lower MIC
SAR from 13 flavanones; B‑ring dihydroxylation also essential
Flavanone SAR Prenylation-driven potency Anti‑MRSA pharmacophore

Hydrophobicity & Membrane Permeabilization Potential

Exiguaflavanone D is described as a very hydrophobic molecule (practically insoluble in water) with a topological polar surface area of 116.0 Ų, consistent with its dual prenylated architecture [1][2]. Prenylated flavanones have been shown to permeabilize the cytoplasmic membrane of MRSA, and the degree of permeabilization correlates with lipophilicity and prenyl chain length [2][3]. Although direct membrane‑permeabilization data for Exiguaflavanone D alone are not published, the class‑level evidence indicates that the 6‑isoprenyl‑8‑lavandulyl motif should enhance membrane interaction relative to less prenylated analogs such as Exiguaflavanone B (one lavandulyl) or Naringenin (zero prenyl) [3]. This physicochemical inference supports the selection of Exiguaflavanone D when membrane‑active anti‑MRSA mechanisms are being studied or when compound solubility must be factored into formulation design.

Physicochemical Profile
Class-level inference
TPSA: 116.0 Ų
Prenyl count: 2 (vs. 1 in Exiguaflavanone B, 0 in Naringenin)
May support membrane-interaction study design; dual prenyl enhances hydrophobicity
Direct permeabilization data not published; class-level inference
Flavonoid lipophilicity Membrane permeabilization Antibacterial uptake

Exiguaflavanone D Application Scenarios


Anti-MRSA Lead Discovery & Screening

The 8‑ to 32‑fold potency advantage of Exiguaflavanone D over its closest Sophora analog Exiguaflavanone B (MIC 1.56–6.25 vs. 50 µg mL⁻¹) makes it a high‑priority inclusion in focused libraries aimed at identifying non‑conventional anti‑MRSA scaffolds [1]. Its dual‑prenyl pharmacophore also provides a validated SAR starting point for medicinal chemistry optimization [2].

Membrane-Active Antimicrobial Mechanistic Studies

Owning to its dual prenylation (6‑isoprenyl and 8‑lavandulyl) and high calculated hydrophobicity, Exiguaflavanone D is well‑suited for experiments probing membrane‑permeabilization mechanisms in Gram‑positive bacteria. Comparative studies with mono‑prenyl (Exiguaflavanone B) and des‑prenyl (Naringenin) controls can isolate the contribution of prenyl chain number/length to membrane disruption [3].

Sophora Phytochemical Reference Standard

Because Exiguaflavanone D is one of the most potent anti‑MRSA constituents of Sophora exigua, it serves as a key marker compound for the quality control and bio‑guided fractionation of S. exigua extracts. Its unique chromatographic and spectroscopic signature (¹H NMR: δ 12.61 5‑OH; HR‑MS: 522.2597) enables unambiguous identification [4].

Antibiotic Adjuvant & Resistance-Modifier Screening

The low MIC of Exiguaflavanone D against MRSA, combined with literature precedent for flavanone–antibiotic synergy, supports its use in checkerboard assays evaluating potentiation of β‑lactams or glycopeptides. Its extreme hydrophobicity may also influence efflux‑pump interactions, a hypothesis testable with the compound in hand [2][3].

Application
Selection Property
Validation Focus
MRSA screening and lead evaluation
Reported low MIC against MRSA strains
Strain-panel MIC endpoint reproducibility
Membrane interaction mechanism studies
Dual-prenyl hydrophobicity profile
Membrane permeabilization assay endpoints
Sophora exigua extract standardization
Chromatographic and spectroscopic identity markers
NMR, HR-MS identity confirmation
Antibiotic synergy screening
Reported low MIC in MRSA assays
Checkerboard assay with β‑lactams/glycopeptides
Quote Request

Request a Quote for Exiguaflavanone D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.